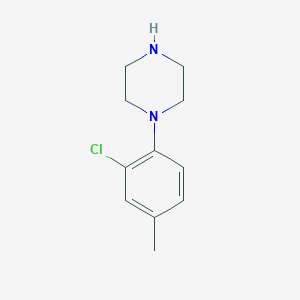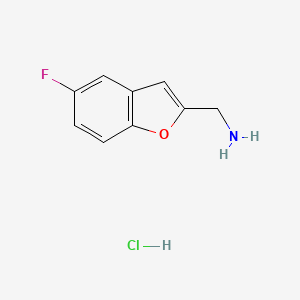
1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride is a chemical compound that belongs to the class of benzofurans
Méthodes De Préparation
The synthesis of 1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride involves several steps. One common method includes the fluorination of benzofuran derivatives. The process typically starts with the preparation of the benzofuran core, followed by the introduction of a fluorine atom at the desired position. The final step involves the formation of the methanaminehydrochloride group. Industrial production methods often employ advanced techniques such as catalytic fluorination and high-pressure reactions to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Applications De Recherche Scientifique
1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparaison Avec Des Composés Similaires
1-(5-Fluoro-1-benzofuran-2-yl)methanaminehydrochloride can be compared with other similar compounds, such as:
(5-Fluoro-1-benzofuran-3-yl)methanamine hydrochloride: Similar in structure but with the fluorine atom at a different position.
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride: A dihydro derivative with different chemical properties.
(5-chloro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications .
Propriétés
Formule moléculaire |
C9H9ClFNO |
|---|---|
Poids moléculaire |
201.62 g/mol |
Nom IUPAC |
(5-fluoro-1-benzofuran-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H8FNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-4H,5,11H2;1H |
Clé InChI |
PBYGXEKZXKVCHD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)C=C(O2)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


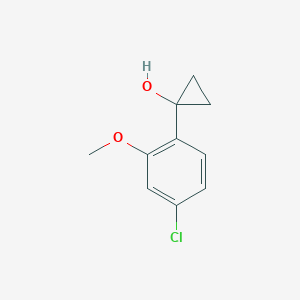
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B13518367.png)

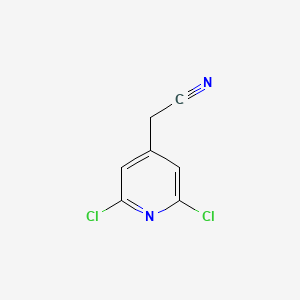
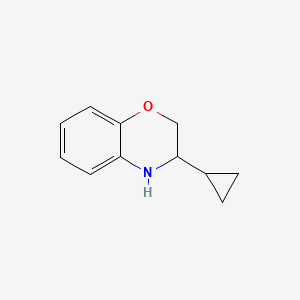
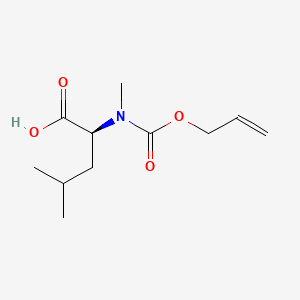
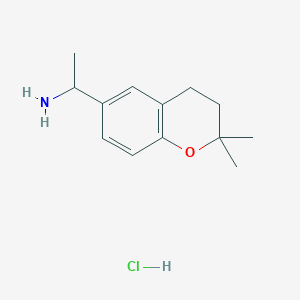
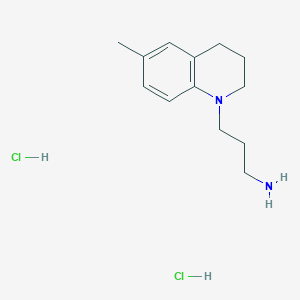
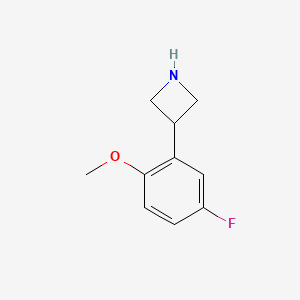

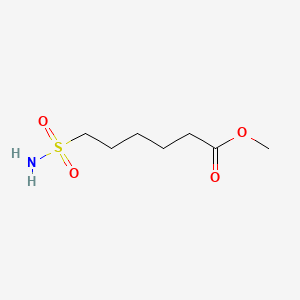
![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)

